molecular formula C8H6BrNO5 B1349150 Methyl 5-bromo-2-hydroxy-3-nitrobenzoate CAS No. 91983-31-2

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate

Cat. No.: B1349150
CAS No.: 91983-31-2
M. Wt: 276.04 g/mol
InChI Key: YGVJGAVKLPOPMS-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO5. It is a derivative of benzoic acid, featuring bromine, hydroxyl, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique chemical properties.

Mechanism of Action

Mode of Action

The mode of action of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate involves a series of chemical reactions. It’s suggested that similar compounds can undergo free radical reactions . In such reactions, a molecule loses an atom, creating a free radical. This free radical can then interact with other molecules, leading to a chain reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be synthesized through a multi-step process involving the bromination, nitration, and esterification of benzoic acid derivatives. The typical synthetic route includes:

    Nitration: The nitration of the brominated compound using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

    Esterification: The final step involves esterification of the resulting compound with methanol (CH3OH) in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromine and nitro).

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).

Common Reagents and Conditions:

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Reduction: SnCl2/HCl

    Hydrolysis: NaOH/H2O

Major Products:

    Reduction: Methyl 5-bromo-2-hydroxy-3-aminobenzoate

    Hydrolysis: 5-bromo-2-hydroxy-3-nitrobenzoic acid

Scientific Research Applications

Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is utilized in various scientific research fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • Methyl 2-bromo-5-nitrobenzoate
  • Methyl 3-bromo-4-nitrobenzoate
  • Methyl 4-bromo-2-nitrobenzoate

Comparison: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. The presence of the hydroxyl group at the 2-position enhances its solubility and potential for hydrogen bonding, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVJGAVKLPOPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359558
Record name methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91983-31-2
Record name methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of methyl 5-bromo-2-hydroxybenzoate (150 g, 0.65 mol) in concentrated H2SO4 (320 mL) below 0° C. was added dropwise a mixture of concentrated HNO3 (69.2 g, 0.71 mol) and concentrated H2SO4 (97 mL) with stirring below 5° C. After the addition, the mixture was stirred at this temperature for 3 hr. The reaction mixture was poured into crash ice and the precipitate was collected, washed with cold water, hot ethanol and dried to give methyl 5-bromo-2-hydroxy-3-nitrobenzoate (153 g, yield 85%). 1H-NMR (400 MHz, CDCl3-d) δ 4.04 (s, 3H), 8.25 (d, J=2.4 Hz, 1H), 8.28 (d, J=2.4 Hz, 1H), 11.92 (s, 1H); LC-MS (ESI) m/z 278 [M+1]+.
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
69.2 g
Type
reactant
Reaction Step Two
Name
Quantity
97 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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